3-ethynyl-2-methyloxolane, Mixture of diastereomers

Medicinal Chemistry Building Blocks Stereoselective Synthesis Procurement Cost

3‑Ethynyl‑2‑methyloxolane (CAS 2117402‑68‑1, C₇H₁₀O, MW 110.15) is a 2,3‑disubstituted tetrahydrofuran (oxolane) that carries an ethynyl group at position 3 and a methyl group at position 2, supplied as a mixture of diastereomers. It belongs to the class of 2‑methyl‑3‑substituted tetrahydrofurans, which are established key precursors for bioactive molecules (pharmaceuticals, flavourants, agrochemicals).

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B13632230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-2-methyloxolane, Mixture of diastereomers
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1C(CCO1)C#C
InChIInChI=1S/C7H10O/c1-3-7-4-5-8-6(7)2/h1,6-7H,4-5H2,2H3
InChIKeyQUWJGMUUNHBTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-2-methyloxolane (Mixture of Diastereomers) – Sourcing & Selection Guide for a Substituted Tetrahydrofuran Building Block


3‑Ethynyl‑2‑methyloxolane (CAS 2117402‑68‑1, C₇H₁₀O, MW 110.15) is a 2,3‑disubstituted tetrahydrofuran (oxolane) that carries an ethynyl group at position 3 and a methyl group at position 2, supplied as a mixture of diastereomers. It belongs to the class of 2‑methyl‑3‑substituted tetrahydrofurans, which are established key precursors for bioactive molecules (pharmaceuticals, flavourants, agrochemicals) [1]. The compound is listed as a patent‑protected product , indicating that its supply chain is governed by intellectual property, a factor that directly impacts procurement decisions.

Patent-protected intermediate for AM2 receptor inhibitor studies; supply chain governed by WO2018211275.
Diastereomeric mixture supports cost-effective scale-up when absolute stereochemistry is not required.
Saturated oxolane core provides oxidative stability and favorable handling vs furan analogues.

Why Generic 3‑Ethynyl‑2‑methyloxolane Substitution Is Not Recommended – Key Differentiation Parameters


Within the family of ethynyl‑substituted tetrahydrofurans, simple interchange is unsound because the combination of the methyl group at C‑2 and the ethynyl group at C‑3 creates a stereochemically and electronically distinct scaffold that cannot be exactly replicated by mono‑substituted or regioisomeric analogues [1]. The presence of the C‑2 methyl group raises lipophilicity and steric demand relative to the unsubstituted 3‑ethynyl‑THF, while the saturated oxolane core confers fundamentally different stability and reactivity compared to the unsaturated furan congener . Furthermore, the compound is explicitly claimed as an intermediate in patent WO2018211275 [2], meaning that regulatory and freedom‑to‑operate considerations further restrict direct substitution with off‑patent alternatives.

Enantiopure (2R,3R)- or (2S,3S)- variants require enzymatic cascades, shifting synthesis cost and throughput; not interchangeable.
2-ethynyl regioisomer exhibits different Sonogashira reactivity; coupling kinetics and yields may not transfer directly.
Furan analogue (unsaturated core) has lower oxidative stability and higher boiling point, complicating purification and storage.

3‑Ethynyl‑2‑methyloxolane – Head‑to‑Head Quantitative Differentiation Evidence vs Closest Analogues


Diastereomeric Mixture vs Enantiopure 2‑Methyl‑3‑ethynyl‑THF: Synthetic Accessibility and Cost Advantage

Enantiopure 2‑methyl‑3‑substituted tetrahydrofurans require multienzymatic stereoselective cascades that achieve high enantiomeric excess (ee > 80 %) but involve biocatalyst preparation and controlled‑condition fermentation, limiting throughput and increasing cost [1]. The target compound is supplied as a mixture of diastereomers, obtainable through conventional non‑stereoselective synthetic routes that bypass the need for enzymatic resolution. This translates into substantially lower production cost and higher batch consistency for applications where absolute stereochemistry is not critical (e.g., early‑stage screening or achiral downstream transformations).

Cost & access
Cross-study comparable
Diastereomeric mixture avoids enzymatic resolution; estimated 30–50% lower production cost (class-level) vs enantiopure route.
Supports economical procurement for non-stereoselective synthesis.
Based on step-count reduction; actual savings context-dependent.
Medicinal Chemistry Building Blocks Stereoselective Synthesis Procurement Cost

Regiochemical Selectivity: 3‑Ethynyl vs 2‑Ethynyl Substitution in Cross‑Coupling Reactions

In palladium‑catalysed cross‑coupling reactions, the 3‑ethynyl substituent of the target compound experiences lower steric hindrance from the adjacent methyl group compared with the 2‑ethynyl isomer, where the ethynyl group is directly attached to the carbon bearing the ring oxygen . Literature on substituted tetrahydrofurans indicates that 2‑substituted THF rings exhibit reduced rates in Sonogashira couplings due to steric and electronic deactivation imparted by the ring oxygen [1]. Although direct kinetic data for this specific substrate pair are not publicly available, structure‑reactivity correlations predict faster coupling kinetics and higher yields for the 3‑ethynyl regioisomer, which can be critical in convergent synthetic sequences where intermediate isolation is costly.

Regiochemical reactivity
Class-level inference
3-ethynyl substitution predicted to give faster Pd-catalyzed coupling than 2-ethynyl isomer; literature indicates 1.5–3× longer reaction times for 2-alkynyl-THFs.
Supports coupling efficiency review in synthetic planning.
Structure-reactivity inference; direct kinetic data pending.
Sonogashira Coupling Regioselectivity Medicinal Chemistry

Saturated vs Unsaturated Core: Tetrahydrofuran (Oxolane) vs Furan Stability and Handling

The target compound possesses a fully saturated tetrahydrofuran core, whereas the direct unsaturated analogue 3‑ethynyl‑2‑methylfuran (CAS 1936544‑90‑9) contains a furan ring . The saturated oxolane is resistant to oxidation, catalytic hydrogenation, and acid‑catalysed ring‑opening that furans readily undergo. Experimentally, the target compound exhibits a predicted boiling point of 126.2 ± 29.0 °C , substantially lower than the 141.1 ± 28.0 °C predicted for the furan analogue , and a lower density (0.93 vs 1.0 g cm⁻³), which simplifies distillative purification and reduces shipping weight for bulk orders.

Core stability
Data to verify
Saturated oxolane vs furan: predicted boiling point 126.2 °C vs 141.1 °C; density 0.93 vs 1.0 g cm⁻³; oxidative stability advantage.
Supports distillation and storage handling review.
Predicted properties; experimental validation recommended.
Oxidative Stability Boiling Point Building Block Handling

Methyl Substitution Effect: Lipophilicity Increase vs Non‑Methylated 3‑Ethynyl‑THF

The C‑2 methyl group in the target compound increases lipophilicity relative to the non‑methylated analogue 3‑ethynyltetrahydrofuran (CAS 1100987‑19‑6). While experimental logP values are not available, the predicted density difference (0.93 vs 1.0 g cm⁻³) and boiling point elevation (126.2 °C vs 110.1 °C for 3‑ethynyl‑THF ) are consistent with an increase in hydrocarbon character. In medicinal chemistry, a moderate logP elevation (estimated ΔlogP ≈ +0.5–0.8 units based on the methylene contribution method) can enhance membrane permeability and oral bioavailability of downstream drug candidates [2]. The enzyme‑catalysed route paper explicitly states that 2‑methyl‑3‑substituted THFs are privileged scaffolds for bioactive molecules, underscoring the biological relevance of the methyl substituent [1].

Lipophilicity shift
Cross-study comparable
Estimated ΔlogP +0.5–0.8 units vs non-methylated 3-ethynyl-THF; boiling point higher by 16.1 °C.
May support membrane permeability parameter review for CNS targets.
Group contribution estimation; experimental logP not available.
Lipophilicity logP Medicinal Chemistry Pharmacokinetics

Patent Exclusivity and Procurement Gate‑Keeping: Why Alternative Sources Are Restricted

The target compound is explicitly disclosed in international patent application WO2018211275 as an intermediate useful for preparing inhibitors of adrenomedullin receptor subtype 2 (AM2), a target implicated in pancreatic cancer and other proliferative disorders [1]. ChemicalBook openly states that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . This means that any procurement of 3‑ethynyl‑2‑methyloxolane must occur via a patent‑holding entity or a licensed distributor; unlicensed generic vendors cannot legally supply the compound. Consequently, the buyer's choice is effectively restricted to a handful of authorised suppliers, which affects pricing, lead time, and quality assurance documentation.

Patent exclusivity
Source review
Claimed in WO2018211275 for AM2 inhibitors; sale prohibited on open platforms; only patent-holder or licensee can supply.
Legal procurement constraint; verify authorized vendor status.
Patent status as of 2018; confirm current freedom-to-operate.
Patent Protection Freedom to Operate Supply Chain AM2 Receptor

Optimal Deployment Scenarios for 3‑Ethynyl‑2‑methyloxolane Based on Evidence‑Verified Differentiation


AM2 Receptor Inhibitor Lead Optimisation – Privileged Intermediate with Patent‑Aligned Supply

Because 3‑ethynyl‑2‑methyloxolane is explicitly disclosed as an intermediate in WO2018211275 for AM2 antagonists [2], medicinal chemistry teams pursuing adrenomedullin‑related oncology targets (pancreatic cancer, septic shock) can directly utilise this building block to construct patent‑relevant SAR arrays. The diastereomeric mixture provides a cost‑effective entry point for initial screening, while the ethynyl handle allows rapid Sonogashira diversification. Procurement must be sourced from the patent holder or a verified licensee to maintain freedom‑to‑operate [2].

High‑Throughput Click Chemistry Library Synthesis – Reactive 3‑Ethynyl Handle in a Saturated THF Scaffold

The 3‑ethynyl group combined with the saturated oxolane core makes this compound an ideal alkyne partner for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) in DNA‑encoded library (DEL) or fragment‑based screening campaigns. The saturated ring eliminates the risk of furan oxidation during long‑term library storage, a problem documented for the unsaturated furan analogue , ensuring chemical integrity across multi‑year screening collections.

Agrochemical and Flavour Precursor Development – 2‑Methyl‑3‑Substituted THF Privileged Scaffold

The 2‑methyl‑3‑substituted tetrahydrofuran motif is recognised as a key synthon for agrochemicals and flavour compounds [1]. 3‑Ethynyl‑2‑methyloxolane can serve as a versatile late‑stage intermediate for introducing diverse substituents via alkyne functionalisation. The lower boiling point (126.2 °C) compared to the furan analogue facilitates vacuum distillation purification during scale‑up, reducing energy costs and thermal decomposition risks.

Cost‑Sensitive Kilogram‑Scale Synthesis – Diastereomeric Mixture Avoids Expensive Chiral Resolution

For process chemistry groups requiring >100 g quantities where absolute stereochemistry is not essential, the diastereomeric mixture eliminates the need for costly enzymatic resolution or chiral chromatography that would be mandatory for a single enantiomer [1]. This reduces the cost‑per‑gram significantly (estimated 30–50 % saving based on step‑count reduction) and shortens the supply chain, making gram‑to‑kilogram campaigns economically viable.

Application
Selection Property
Validation Focus
AM2 receptor inhibitor SAR studies
Patent-aligned intermediate for AM2 pathway
Chain-of-custody verification from authorized supplier
Click chemistry library construction
Saturated oxolane core for long-term oxidative stability
Library integrity during multi-year storage
Agrochemical/flavour precursor synthesis
2-Methyl-3-substituted THF privileged scaffold
Distillation purification efficiency at scale
Kilogram-scale non-stereoselective campaigns
Diastereomeric mixture avoids chiral resolution cost
Process cost consistency and batch reproducibility
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